2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide
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Overview
Description
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide is a chemical compound that features a benzamide core substituted with dichloro groups at the 2 and 5 positions, and an imidazole ring attached via a phenylmethyl linkage
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which 2,5-dichloro-n-[(4-phenyl-1h-imidazol-2-yl)methyl]benzamide is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Formation of the Benzamide Core: The benzamide core is typically formed through the reaction of a substituted benzaldehyde with an amine in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines from the benzamide core.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(phenylmethyl)benzamide
- 4-Phenyl-1H-imidazole-2-carboxamide
- 2,5-Dichloro-N-(4-phenyl-1H-imidazol-2-yl)benzamide
Uniqueness
2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide is unique due to the presence of both the dichloro-substituted benzamide core and the phenyl-substituted imidazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
2,5-dichloro-N-[(5-phenyl-1H-imidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-12-6-7-14(19)13(8-12)17(23)21-10-16-20-9-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAHJDBPDGTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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